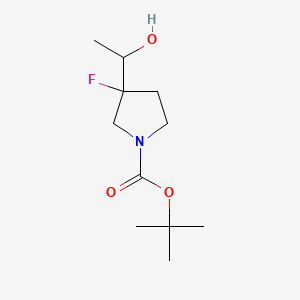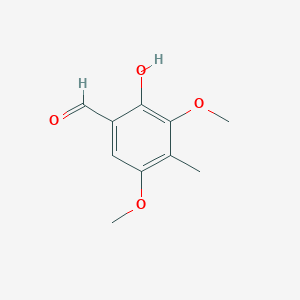
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of benzaldehyde and is characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring. This compound is commonly found in nature as a component of lignin, a complex polymer found in the cell walls of plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the methylation of syringic acid using dimethyl sulfate in the presence of a base, followed by oxidation of the resulting 3,5-dimethoxy-4-methylphenol . Another method involves the demethylation of syringaldehyde using boron tribromide (BBr3) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the extraction of lignin from plant biomass, followed by chemical modification to isolate and purify the compound . This process often includes steps such as hydrolysis, methylation, and oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2-Hydroxy-3,5-dimethoxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-3,5-dimethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is believed to result from its ability to disrupt cellular membranes and interfere with essential metabolic processes in microorganisms .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3,5-dimethoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
Syringaldehyde: Similar structure but lacks the hydroxy group.
Vanillin: Contains a methoxy group and an aldehyde group but lacks the methyl group.
4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure but lacks the methoxy groups.
Uniqueness
The presence of both hydroxy and methoxy groups in this compound makes it unique, as it combines the properties of both functional groups, leading to enhanced reactivity and potential biological activities .
Propriétés
Numéro CAS |
85071-58-5 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dimethoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-6-8(13-2)4-7(5-11)9(12)10(6)14-3/h4-5,12H,1-3H3 |
Clé InChI |
LRLCLQPPZAVYDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1OC)O)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


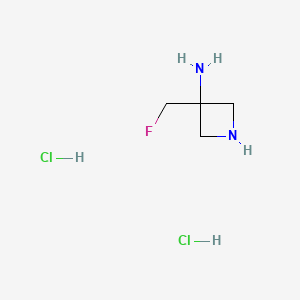
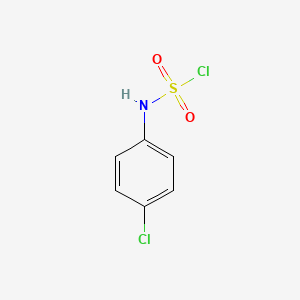

![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)
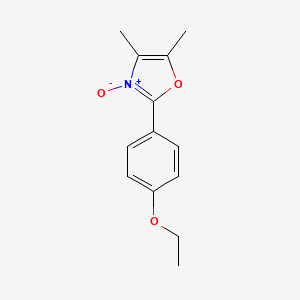

![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)
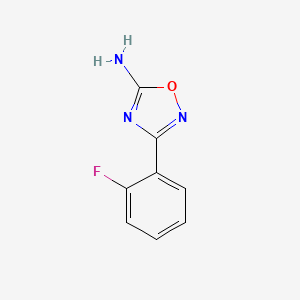
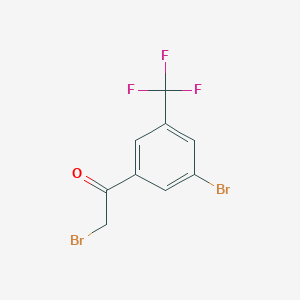


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)
